

Application of Acid Blue 129 in textile yarn dyeing research.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 129

Cat. No.: B1665439

[Get Quote](#)

Application of Acid Blue 129 in Textile Yarn Dyeing Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 129 is a synthetic anthraquinone dye widely utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.^{[1][2]} Its popularity stems from its vibrant blue hue, good lightfastness, and moderate wet fastness properties.^{[3][4]} In a research and development context, understanding the optimal application of **Acid Blue 129** is crucial for achieving desired color depth, levelness, and durability on textile yarns. These application notes provide detailed protocols and quantitative data to guide researchers in their studies.

The dyeing mechanism of acid dyes on protein and polyamide fibers is primarily governed by ionic interactions.^[5] In an acidic dyebath, the amino groups of the fibers become protonated, creating cationic sites that attract the anionic sulfonate groups of the acid dye molecules.^{[6][7]} The dyeing process is influenced by several key parameters, including pH, temperature, dye concentration, electrolyte addition, and the use of leveling agents.^{[2][8]} Careful control of these variables is essential for achieving reproducible and high-quality dyeing results.

Data Presentation

The following tables summarize quantitative data related to the application of **Acid Blue 129** on different textile yarns. The data is a compilation from various research sources and manufacturer's technical data sheets.

Table 1: Optimal Dyeing Parameters for **Acid Blue 129** on Wool, Silk, and Nylon Yarns

Parameter	Wool Yarn	Silk Yarn	Nylon Yarn
Dye Concentration (%) owf)	0.5 - 3.0	0.5 - 2.5	0.5 - 3.0
pH	4.0 - 5.5	4.5 - 6.0	4.0 - 6.0
Temperature (°C)	90 - 100	85 - 95	95 - 105
Time (minutes)	45 - 60	45 - 60	45 - 75
Liquor Ratio	1:20 - 1:40	1:30 - 1:50	1:20 - 1:40
Leveling Agent (%) owf)	0.5 - 2.0	0.5 - 1.5	1.0 - 2.5
Glauber's Salt (g/L)	5 - 10	5 - 10	5 - 15

owf: on the weight of fiber

Table 2: Colorfastness Properties of **Acid Blue 129** on Different Yarns (ISO Standards)

Fastness Property	ISO Test Method	Wool	Silk	Nylon
Washing (Color Change)	ISO 105-C06	4-5	4	4-5
Washing (Staining)	ISO 105-C06	4	3-4	4
Light (Blue Wool Scale)	ISO 105-B02	5-6	5	5-6
Rubbing (Dry)	ISO 105-X12	4-5	4	4-5
Rubbing (Wet)	ISO 105-X12	3	2-3	3
Perspiration (Acidic)	ISO 105-E04	4	3-4	4
Perspiration (Alkaline)	ISO 105-E04	4	3-4	4

Ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Table 3: Effect of pH on Dye Exhaustion of **Acid Blue 129**

Fiber Type	pH	Dye Exhaustion (%)
Wool	3.0	92
4.5	95	
6.0	88	
Nylon	3.0	94
4.5	96	
6.0	90	

Dyeing conditions: 2% owf **Acid Blue 129**, 95°C, 60 minutes, 10 g/L Glauber's salt.

Experimental Protocols

Detailed methodologies for key experiments in textile yarn dyeing with **Acid Blue 129** are provided below.

Protocol 1: Standard Dyeing Procedure for Wool Yarn

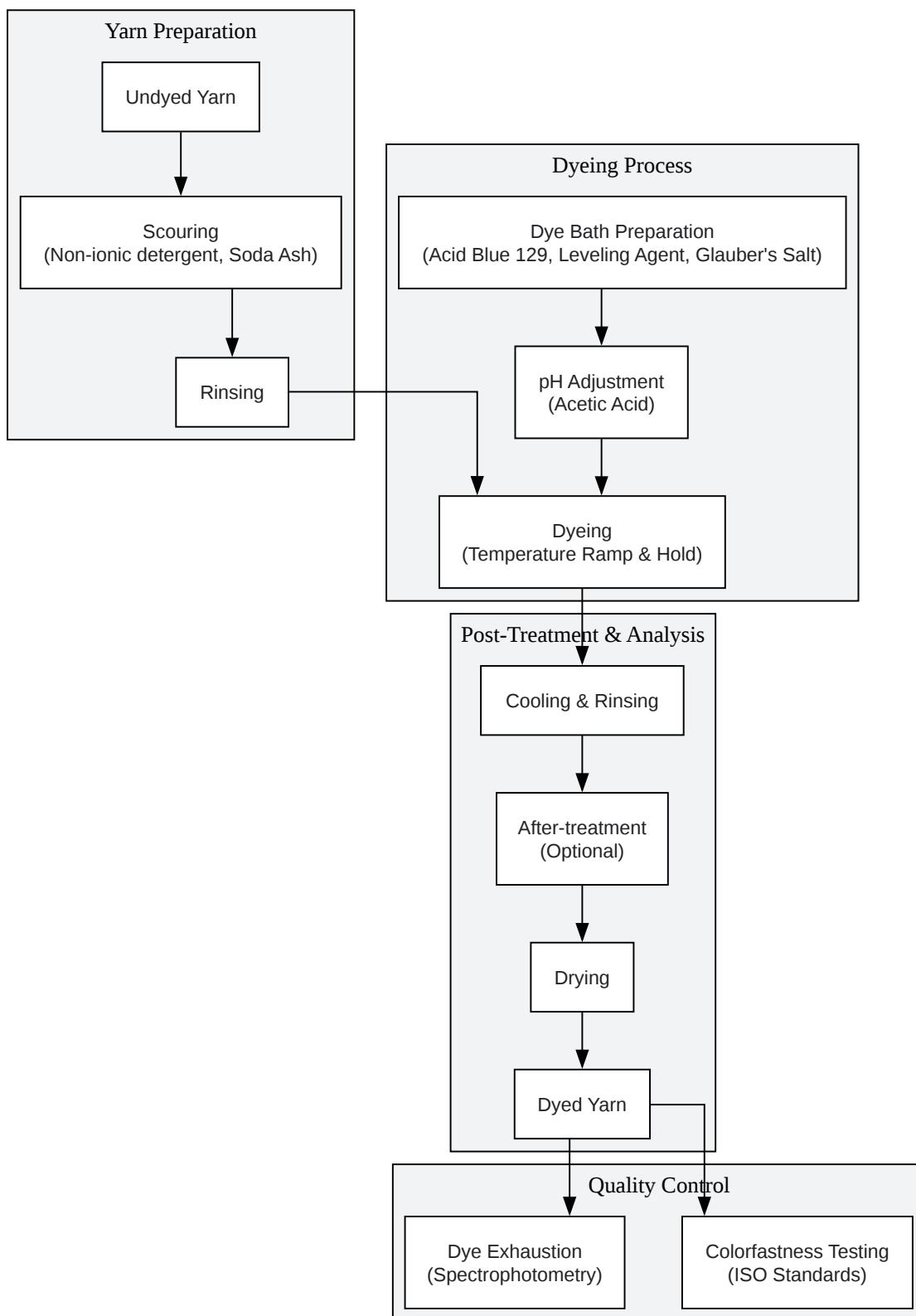
- **Yarn Preparation:** Scour the wool yarn with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of soda ash at 50°C for 30 minutes to remove impurities. Rinse thoroughly with warm and then cold water.
- **Dye Bath Preparation:** Prepare the dyebath with a liquor ratio of 1:30. Add the required amount of **Acid Blue 129** (e.g., 2% owf), 1% owf of a suitable leveling agent, and 10 g/L of Glauber's salt.
- **pH Adjustment:** Adjust the pH of the dyebath to 4.5-5.0 using acetic acid.
- **Dyeing Process:** Introduce the pre-wetted wool yarn into the cold dyebath. Raise the temperature to 98°C at a rate of 1.5°C/minute. Maintain this temperature for 45-60 minutes, ensuring gentle agitation of the yarn.
- **Cooling and Rinsing:** Allow the dyebath to cool down to 70°C before removing the yarn. Rinse the dyed yarn with warm water and then cold water until the water runs clear.
- **After-treatment (Optional):** For improved wet fastness, treat the dyed yarn with a cationic fixing agent according to the manufacturer's instructions.
- **Drying:** Squeeze out excess water and air-dry the yarn at room temperature.

Protocol 2: Determination of Dye Exhaustion Percentage

- **Dye Bath Sampling:** Before introducing the yarn, take a sample of the initial dyebath.
- **Dyeing:** Carry out the dyeing process as described in Protocol 1.
- **Final Dyebath Sample:** After the dyeing process is complete and the dyebath has cooled, take a sample of the final (exhausted) dyebath.

- Spectrophotometric Analysis:
 - Prepare a calibration curve for **Acid Blue 129** using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λ_{max}).
 - Dilute the initial and final dyebath samples to fall within the concentration range of the calibration curve.
 - Measure the absorbance of the diluted samples.
 - Calculate the initial ($C_{initial}$) and final (C_{final}) concentrations of the dye in the dyebath using the calibration curve.
- Calculation of Exhaustion:
 - Dye Exhaustion (%) = $[(C_{initial} - C_{final}) / C_{initial}] * 100$

Protocol 3: Colorfastness to Washing (ISO 105-C06)


- Specimen Preparation: Prepare a composite specimen by stitching a 10 cm x 4 cm piece of the dyed yarn together with a multi-fiber strip of the same size.[9]
- Washing Solution: Prepare a solution containing 4 g/L of ECE reference detergent and 1 g/L of sodium perborate in deionized water.[9]
- Washing Procedure:
 - Place the composite specimen in a stainless-steel container of a launder-o-meter.
 - Add the washing solution to achieve a liquor ratio of 50:1.
 - Add 10 stainless steel balls to the container.[9]
 - Conduct the test at 60°C for 30 minutes.[10]
- Rinsing and Drying: Rinse the specimen twice with deionized water and then with cold running water. Squeeze out excess water and air-dry at a temperature not exceeding 60°C.

- Assessment: Assess the change in color of the dyed yarn and the staining of the adjacent multi-fiber strip using the grey scales under standardized lighting conditions.[9]

Protocol 4: Colorfastness to Light (ISO 105-B02)

- Specimen Preparation: Mount the dyed yarn on a cardboard frame.
- Exposure: Expose the specimen to artificial light from a xenon arc lamp under specified conditions of temperature and humidity.[11]
- Blue Wool References: Simultaneously expose a set of blue wool references (standards 1-8) under the same conditions.[12]
- Assessment: Periodically compare the fading of the specimen with the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading to the specimen.[13]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 2. hztya.com [hztya.com]
- 3. worlddyeveristy.com [worlddyeveristy.com]
- 4. Skyacido® Acid Blue 129 Blue Fabric Dye - Buy Acid Blue 129 for nylon, Acid Blue 129 for silk, acid blue dye Acid Blue 129 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 9. blog.qima.com [blog.qima.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. sdcheme.com [sdcheme.com]
- To cite this document: BenchChem. [Application of Acid Blue 129 in textile yarn dyeing research.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665439#application-of-acid-blue-129-in-textile-yarn-dyeing-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com